molecular formula C13H10N4O2 B15534846 5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B15534846
M. Wt: 254.24 g/mol
InChI Key: YVWGHPSOWCVNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system known for its versatility in medicinal chemistry and its structural resemblance to purines . This specific derivative serves as a key intermediate and pharmacophore in the discovery of novel antiviral agents. Research has identified analogues of this compound as potent inhibitors of the Influenza virus (Flu) RNA-dependent RNA polymerase (RdRP), a crucial enzyme for viral replication . These inhibitors function by disrupting the essential protein-protein interaction between the PA and PB1 subunits of the viral polymerase complex, thereby preventing the assembly of a functional replication machinery and blocking viral replication . The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has also been investigated for activity against other viral targets. For instance, related TP derivatives have been repurposed and studied as allosteric inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H) activity, highlighting the scaffold's potential in targeting other virally encoded enzymes . The structural and mechanistic profile of this compound makes it a valuable tool for researchers exploring new mechanisms for antiviral intervention, particularly in the face of emerging drug-resistant viral strains. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for human or veterinary diagnostic or therapeutic uses, nor for consumption in any form.

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C13H10N4O2/c1-8-7-10(9-5-3-2-4-6-9)17-13(14-8)15-11(16-17)12(18)19/h2-7H,1H3,(H,18,19)

InChI Key

YVWGHPSOWCVNNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazolopyrimidine Carboxylic Acids

The biological and chemical properties of triazolopyrimidine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Me, 7-Ph, 2-COOH 178.15 BRD4 inhibition; coupling reactions
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Me, 7-Me, 2-COOH 180.18 Enhanced solubility; reduced steric hindrance
6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Me, 6-Cl, 7-oxo, 2-COOH 228.60 Electron-withdrawing effects; antimicrobial potential
7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Ph, 7-oxo, 2-COOH 260.22 Hydrogen bonding; potential kinase inhibition
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid 5-CF₃, 7-COOH 247.13 Metabolic stability; fluorophilic interactions

Research Findings and Implications

  • BRD4 Inhibition : The target compound’s phenyl group at position 7 is critical for binding to the acetyl-lysine recognition site of BRD4, as demonstrated by NMR and docking studies .
  • Antimicrobial Potential: Chlorinated and oxo derivatives (e.g., 6-Cl-5-Me) show moderate activity against fungal pathogens, though less potent than commercial agents like hymexazol .
  • Solubility Challenges : 5,7-Dimethyl derivatives exhibit improved aqueous solubility due to reduced hydrophobicity, making them preferable for formulations requiring high bioavailability .

Q & A

Q. What are the established synthetic routes for 5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid?

The synthesis typically involves cyclization reactions between triazole precursors and pyrimidine derivatives. Key steps include:

  • Cyclization : Formation of the triazolo-pyrimidine core using aminotriazoles and carbonyl-containing reagents (e.g., ethyl acetoacetate) under reflux conditions .
  • Substitution : Introduction of the phenyl and methyl groups via aromatic aldehydes or halogenated intermediates .
  • Purification : Chromatography (silica gel) or recrystallization (ethanol) to isolate the final product . Table 1 : Comparison of Synthetic Protocols
MethodCatalysts/SolventsYield (%)Reference
Molten-state TMDPTMDP in ethanol/water85–92
One-pot multicomponentAPTS in ethanol78–84

Q. How is the molecular structure of this compound characterized?

Structural validation employs:

  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., phenyl C–H signals at δ 7.2–7.8 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 323.1 for [M+H]+^+) .
  • Elemental analysis : Verification of C, H, N content (±0.3% deviation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Critical parameters include:

  • Catalyst selection : TMDP (trimethylenedipiperidine) enhances cyclization efficiency but requires strict safety protocols due to toxicity .
  • Solvent systems : Ethanol/water mixtures (1:1 v/v) reduce side reactions compared to pure DMF .
  • Temperature control : Reflux at 80–90°C minimizes decomposition of heat-sensitive intermediates . Note : Piperidine-based catalysts may face procurement challenges in regions restricting psychotropic drug precursors .

Q. How can researchers resolve contradictions in reported biological activity data for triazolo-pyrimidine derivatives?

Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions. Methodological approaches include:

  • Comparative SAR studies : Testing analogs with systematic substitutions (e.g., replacing phenyl with pyridinyl groups) to isolate activity drivers .
  • Target validation : Enzymatic assays (e.g., kinase inhibition) under standardized ATP concentrations to reduce variability .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities against proposed targets like DNA topoisomerase II .

Q. What strategies are effective for enhancing the compound's bioavailability in pharmacological studies?

  • Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester derivatives) to improve membrane permeability .
  • Formulation : Nanoencapsulation using PLGA nanoparticles to enhance solubility and controlled release .
  • Metabolic stability assays : Liver microsome studies to identify vulnerable sites (e.g., demethylation at C5) for structural shielding .

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity profiles for structurally similar analogs?

Variability may stem from:

  • Cellular context : Differential expression of target proteins (e.g., overexpressed kinases in cancer cell lines vs. normal cells) .
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance DNA intercalation but reduce solubility, affecting efficacy . Resolution : Use orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) to cross-validate results .

Methodological Guidelines

Q. How should researchers approach scale-up synthesis without compromising purity?

  • Batch optimization : Gradual scaling (e.g., 1 mmol → 10 mmol) with real-time HPLC monitoring to detect impurities .
  • Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Automation : Flow chemistry systems for precise control of reaction parameters (temperature, residence time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.